molecular formula C18H16N6O2 B2660797 2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-6-carboxamide CAS No. 2034226-48-5

2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-6-carboxamide

Cat. No.: B2660797
CAS No.: 2034226-48-5
M. Wt: 348.366
InChI Key: DVWGDOQDALAZRY-UHFFFAOYSA-N
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Description

2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, a triazine ring, and a carboxamide group, making it a subject of interest for researchers in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving appropriate nitriles and hydrazines.

    Coupling Reactions: The final step involves coupling the benzimidazole core with the triazine derivative using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and triazine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Amines, thiols, under basic conditions or with the aid of catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the synthesis of novel materials.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and triazine rings can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This can lead to the inhibition of enzyme activity or the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-6-carboxamide: Unique due to its specific combination of benzimidazole and triazine rings.

    Benzimidazole derivatives: Known for their antimicrobial and anti-cancer properties.

    Triazine derivatives: Used in herbicides and as intermediates in organic synthesis.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities and chemical reactivity compared to other compounds with only one of these rings.

Properties

IUPAC Name

2-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c1-11-20-15-7-6-12(10-16(15)21-11)17(25)19-8-9-24-18(26)13-4-2-3-5-14(13)22-23-24/h2-7,10H,8-9H2,1H3,(H,19,25)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWGDOQDALAZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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